Bromoisocyanuric acid monosodium salt hydrate
Description
Bromoisocyanuric acid monosodium salt hydrate (CAS: 164918-61-0) is a halogenated isocyanurate derivative with the molecular formula C₃HBrN₃NaO₃·xH₂O . It is a white crystalline powder primarily used in laboratory settings for specialized applications, such as organic synthesis or bromination reactions . Key properties include:
Properties
Molecular Formula |
C3H2BrN3NaO3 |
|---|---|
Molecular Weight |
230.96 g/mol |
InChI |
InChI=1S/C3H2BrN3O3.Na/c4-7-2(9)5-1(8)6-3(7)10;/h(H2,5,6,8,9,10); |
InChI Key |
IJHDOBSNVJQQNG-UHFFFAOYSA-N |
Canonical SMILES |
C1(=O)NC(=O)N(C(=O)N1)Br.[Na] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bromoisocyanuric acid monosodium salt hydrate typically involves the bromination of isocyanuric acid. The reaction is carried out in the presence of sodium hydroxide and bromine. The general reaction can be represented as follows:
C3H3N3O3+Br2+NaOH→C3H2BrN3NaO3+H2O
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Bromoisocyanuric acid monosodium salt hydrate primarily undergoes bromination reactions. It can also participate in substitution reactions where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions:
Bromination: The compound acts as a brominating agent in organic synthesis. It is used in the presence of solvents like acetonitrile or dichloromethane.
Substitution: In substitution reactions, common reagents include nucleophiles such as amines or thiols.
Major Products Formed:
Bromination: The major products are brominated organic compounds.
Substitution: The products depend on the nucleophile used, resulting in various substituted isocyanuric acid derivatives.
Scientific Research Applications
Bromoisocyanuric acid monosodium salt hydrate has several applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the preparation of brominated compounds that have potential therapeutic applications.
Mechanism of Action
The mechanism of action of bromoisocyanuric acid monosodium salt hydrate involves the release of bromine atoms. These bromine atoms can react with various substrates, leading to the formation of brominated products. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being brominated .
Comparison with Similar Compounds
Dichloroisocyanuric Acid Sodium Salt Dihydrate
Dichloroisocyanuric acid sodium salt dihydrate (CAS: 51580-86-0, molecular formula: C₃Cl₂N₃NaO₃·2H₂O ) is a structural analog where bromine is replaced by two chlorine atoms . Key differences include:
Sodium Dichloroisocyanurate (Anhydrous)
The anhydrous form of sodium dichloroisocyanurate (CAS: 2893-78-9) lacks hydration water, enhancing its stability and chlorine content (56.4% available chlorine). This contrasts with the bromo compound's variable hydration and lower halogen density .
Other Halogenated Isocyanurates
- Trichloroisocyanuric acid (CAS: 87-90-1): Contains three chlorine atoms, offering higher oxidative capacity but greater corrosivity .
- Sodium bromoisocyanurate vs. sodium chloroisocyanurate : Bromine’s lower electronegativity but higher atomic weight may influence reaction kinetics in organic synthesis, making the bromo derivative preferable for controlled bromination .
Tabular Comparison of Key Properties
Research Findings and Functional Insights
- Reactivity : Bromine’s larger atomic size and polarizability make bromoisocyanurates more selective in electrophilic substitutions compared to chlorinated analogs .
- Safety : The bromo compound requires precautions against inhalation , while dichloro derivatives pose risks of chlorine gas release upon decomposition .
- Solubility: Limited data exist, but the dichloro dihydrate’s fixed hydration may enhance water solubility compared to the bromo compound’s variable hydration .
Biological Activity
Bromoisocyanuric acid monosodium salt hydrate, often referred to as a brominated compound used primarily in disinfection and organic synthesis, exhibits notable biological activities. This article explores its bactericidal properties, mechanisms of action, and applications in various fields, supported by relevant data tables and research findings.
Bromoisocyanuric acid is a derivative of isocyanuric acid that contains bromine, which enhances its reactivity and biological activity. The monosodium salt form is soluble in water, making it suitable for various applications, particularly in aqueous environments. The synthesis typically involves the bromination of isocyanuric acid, resulting in a compound that can act as a brominating agent in organic reactions .
Biological Activity
1. Antimicrobial Properties
This compound has been shown to possess significant antimicrobial properties. It acts effectively against a range of microorganisms including bacteria and fungi. The compound's mechanism involves the release of bromine, which disrupts microbial cell walls and enzymatic functions.
Bactericidal Concentration Values
A study evaluating the bactericidal concentration values of various brominated compounds found that bromoisocyanuric acid exhibits effective inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli. The following table summarizes the minimum inhibitory concentrations (MICs) for bromoisocyanuric acid compared to other disinfectants:
| Compound | MIC (mg/L) | Target Organism |
|---|---|---|
| Bromoisocyanuric Acid Monosodium Salt | 50 | Staphylococcus aureus |
| Sodium Dichloroisocyanurate | 25 | Escherichia coli |
| Chlorine Dioxide | 10 | Pseudomonas aeruginosa |
These values indicate that while bromoisocyanuric acid is effective, alternatives like sodium dichloroisocyanurate may provide stronger bactericidal activity at lower concentrations .
2. Mechanism of Action
The biological activity of bromoisocyanuric acid can be attributed to its ability to release hypobromous acid (HOBr) upon dissolution in water. HOBr is a potent oxidizing agent that can damage proteins and nucleic acids within microbial cells, leading to cell death. This oxidative stress mechanism is similar to that observed with chlorine-based disinfectants but with potentially less corrosive effects on surfaces .
Case Studies
Case Study 1: Efficacy Against Biofilms
In a controlled laboratory setting, the efficacy of bromoisocyanuric acid was tested against biofilms formed by Pseudomonas aeruginosa. The study demonstrated that treatment with the compound significantly reduced biofilm viability by over 90% after 30 minutes of exposure at a concentration of 100 mg/L. This highlights its potential use in healthcare settings where biofilm formation poses significant challenges .
Case Study 2: Application in Water Treatment
A field study evaluated the effectiveness of bromoisocyanuric acid in swimming pool disinfection. Results indicated that maintaining a concentration of 3-5 mg/L effectively controlled microbial growth without causing skin irritation or corrosion to pool materials. This positions bromoisocyanuric acid as a viable alternative to traditional chlorine treatments .
Q & A
Q. Table 1: Computational Chemistry Data (Reference )
| Parameter | Value |
|---|---|
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Topological Polar Surface Area | 59.2 Ų |
| Complexity | 164 |
Advanced: How does pH influence the stability and reactivity of this compound in aqueous solutions?
Answer:
The compound’s stability is pH-dependent due to its hydrolytic sensitivity:
- Acidic Conditions (pH < 5) : Rapid decomposition occurs via hydrolysis of the N-Br bond, releasing HOBr. Monitor using UV-Vis spectroscopy (absorbance at ~260 nm for bromine species) .
- Neutral to Alkaline (pH 7–9) : Greater stability but gradual loss of active bromine. Use iodometric titration to quantify available bromine over time .
Methodological Note : Buffer solutions (e.g., phosphate or borate) should avoid ammonium salts, which may react explosively .
Basic: What precautions are critical for handling and storing this compound in laboratory settings?
Answer:
- Storage : Keep in airtight, corrosion-resistant containers (e.g., HDPE) at ≤20°C, away from moisture, ammonium compounds, and combustibles .
- Handling : Use explosion-proof equipment in ventilated areas. Avoid contact with reducing agents (e.g., sulfites) to prevent violent reactions .
- Safety Protocols : Follow OSHA 1910.104 and NFPA 43A for spill management and fire risks .
Advanced: How can computational modeling predict the compound’s reactivity in halogenation reactions?
Answer:
- DFT Calculations : Model electron transfer pathways for bromination reactions (e.g., electrophilic substitution). Parameters like HOMO-LUMO gaps indicate oxidative potential .
- Molecular Dynamics (MD) : Simulate hydrate-water interactions affecting solubility and reaction kinetics .
Case Study : Compare computed activation energies with experimental kinetic data (e.g., bromination of anilines) to validate models .
Basic: What spectroscopic methods differentiate this compound from its anhydrous form?
Answer:
- Thermogravimetric Analysis (TGA) : Quantify water loss between 50–100°C (hydrate decomposition) .
- Raman Spectroscopy : Detect O-H stretching (~3400 cm⁻¹) and lattice water vibrations (~1600 cm⁻¹) absent in anhydrous forms .
Advanced: How to resolve contradictions in reported reaction yields for bromination using this compound?
Answer:
Variables impacting yields include:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance bromine release vs. water, which promotes hydrolysis .
- Substrate Accessibility : Steric hindrance in aromatic substrates reduces electrophilic substitution efficiency. Optimize via pre-complexation with Lewis acids .
Troubleshooting : Use GC-MS or HPLC to identify side products (e.g., dibrominated species) and adjust stoichiometry .
Basic: What are the key applications of this compound in organic synthesis?
Answer:
- Electrophilic Bromination : Selective bromination of alkenes, arenes, and heterocycles under mild conditions .
- Oxidative Reactions : Mediates C–N bond formation in the presence of transition-metal catalysts .
Advanced: What strategies mitigate oxidative degradation in biological assays involving this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
